Ethyl 3-amino-2-naphthoate
Description
Ethyl 3-amino-2-naphthoate is an aromatic ester derivative featuring a naphthalene backbone substituted with an amino group at the 3-position and an ethoxycarbonyl group at the 2-position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and materials research, due to its reactive amino and ester functional groups.
Properties
IUPAC Name |
ethyl 3-aminonaphthalene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-2-16-13(15)11-7-9-5-3-4-6-10(9)8-12(11)14/h3-8H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZJRRFHEFBPCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2C=C1N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40208260 | |
| Record name | Ethyl 3-amino-2-naphthoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40208260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5959-54-6 | |
| Record name | Ethyl 3-amino-2-naphthoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005959546 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 3-amino-2-naphthoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40208260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 3-aminonaphthalene-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | ETHYL 3-AMINO-2-NAPHTHOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/639I48N133 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-amino-2-naphthoate can be synthesized through several methods. One common approach involves the esterification of 3-amino-2-naphthoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-amino-2-naphthoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives of this compound.
Reduction: Ethyl 3-amino-2-naphthol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Ethyl 3-amino-2-naphthoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of ethyl 3-amino-2-naphthoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the naphthalene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key differences between ethyl 3-amino-2-naphthoate and its structural analogs:
*Inferred molecular formula based on methyl analog ().
Key Observations:
Functional Group Impact: Ester vs. Acid: Ethyl and methyl esters exhibit higher lipophilicity compared to the carboxylic acid derivatives (3-amino-2-naphthoic acid), influencing solubility in organic solvents. Esters are preferred in reactions requiring non-polar environments, while the acid form may participate in hydrogen bonding or salt formation . Amino Position: 6-Amino-2-naphthoic acid demonstrates a higher melting point (222–227°C) than its 3-amino isomer (210°C), likely due to differences in molecular packing and hydrogen-bonding networks .
Reactivity: this compound’s ester group can undergo hydrolysis to yield 3-amino-2-naphthoic acid under acidic or basic conditions, a property exploited in prodrug design . Mthis compound has been used in palladium-catalyzed cross-coupling reactions, suggesting its utility in constructing complex aromatic systems .
Biological Activity
Ethyl 3-amino-2-naphthoate (C₁₃H₁₃NO₂) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, synthesis methods, and comparative analysis with related compounds.
Chemical Structure and Properties
This compound features a naphthalene ring substituted with an amino group and an ethyl ester group. This structural configuration contributes to its unique chemical properties and biological activities.
Biological Activities
1. Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit tubulin polymerization, a critical process in cancer cell division. This inhibition leads to cell cycle arrest and subsequent apoptosis in various cancer cell lines, including colorectal cancer cells.
2. Mechanism of Action
The compound's mechanism involves:
- Hydrogen Bonding: The amino group can form hydrogen bonds with biological macromolecules, influencing their activity.
- π-π Interactions: The naphthalene ring engages in π-π interactions with aromatic residues in proteins, modulating various biochemical pathways.
3. Antimicrobial Activity
In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties. Preliminary studies suggest it may be effective against certain bacterial strains, although further research is needed to establish its efficacy and mechanism.
Synthesis Methods
This compound can be synthesized through several methods, allowing for efficient production and modification to tailor its properties for specific applications. Common synthesis routes include:
- Esterification Reactions: Involving the reaction of 3-amino-2-naphthoic acid with ethanol in the presence of acid catalysts.
- Substitution Reactions: Modifications can be made to introduce different functional groups that enhance biological activity.
Comparative Analysis
The biological activity of this compound can be compared to other similar compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 3-Amino-2-naphthoic Acid | Contains an amino group and a carboxylic acid | More polar due to carboxylic acid functionality |
| Ethyl 2-naphthoate | Similar naphthalene structure but lacks amino group | Primarily used as a solvent and intermediate |
| N-(4-Hydroxyphenyl)acetamide | Aromatic structure with an amide linkage | Different functional groups lead to distinct properties |
This compound is unique due to its combination of an ethyl ester and an amino group on a naphthalene ring, enhancing both reactivity and biological activity compared to similar compounds.
Case Studies
A variety of studies have explored the anticancer potential of this compound:
- In Vitro Studies: this compound was tested on multiple cancer cell lines, demonstrating significant cytotoxicity and induction of apoptosis through tubulin inhibition.
- In Vivo Studies: Animal models have shown that treatment with this compound can delay tumor growth, further supporting its potential as a therapeutic agent against cancer .
Q & A
Basic Research Questions
Q. What established methods exist for synthesizing Ethyl 3-amino-2-naphthoate, and what are their key optimization parameters?
- Methodology : The compound is synthesized via ammonolysis of 3-hydroxy-2-naphthoic acid derivatives under high-pressure conditions. Catalysts such as zinc chloride, aluminum chloride, or ferrous ammonium salts improve reaction efficiency . Key parameters include temperature (260–280°C), ammonia concentration (~35%), and catalyst selection to minimize byproducts like β-naphthol and β-naphthylamine . Purification involves solvent removal under reduced pressure and recrystallization from ethanol .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be identified?
- Methodology :
- IR Spectroscopy : Identify the carbonyl stretch (C=O) at ~1680–1720 cm⁻¹ and amino (N-H) stretches at ~3300–3500 cm⁻¹ .
- ¹H/¹³C NMR : Look for ester methyl/methylene protons (δ 1.3–4.3 ppm) and aromatic protons in the naphthalene ring (δ 7.0–8.5 ppm). Carbon signals for the ester carbonyl (δ 165–170 ppm) and amino groups (δ 40–50 ppm) are critical .
- Elemental Analysis : Verify C, H, and N percentages to confirm purity (>98%) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in the NMR spectral data of this compound caused by tautomerism or dynamic exchange processes?
- Methodology :
- Perform variable-temperature NMR to detect tautomeric equilibria (e.g., keto-enol or amino-imino forms). Slow-exchange regimes at low temperatures (<−40°C) can separate overlapping peaks .
- Use deuterated solvents (e.g., DMSO-d₆) to enhance resolution and suppress proton exchange .
- Complement with computational modeling (DFT) to predict stable tautomers and assign peaks .
Q. What strategies mitigate byproduct formation during the high-pressure ammonolysis of 3-hydroxy-2-naphthoate precursors?
- Methodology :
- Optimize catalyst systems: Replace sodium hydroxynaphthoate with zinc oxide/ammonium chloride to reduce β-naphthol contamination .
- Use stepwise temperature ramping (e.g., 200°C → 260°C) to control reaction kinetics and minimize side reactions .
- Monitor intermediates via TLC or HPLC to isolate unstable species before degradation .
Q. How can Design of Experiments (DoE) optimize this compound synthesis for scalability?
- Methodology :
- Define factors: Catalyst loading (5–15 mol%), ammonia pressure (20–40 bar), and reaction time (12–24 hrs).
- Use a central composite design to model yield responses and identify interactions.
- Validate predictions with pilot-scale reactions (1–5 L reactors) and statistical tools like ANOVA .
Data Analysis & Computational Approaches
Q. What statistical methods are appropriate for analyzing reaction yield variability in this compound synthesis?
- Methodology :
- Apply t-tests or ANOVA to compare yields across catalyst types or temperature conditions .
- Use regression analysis to correlate solvent polarity (e.g., Hansen solubility parameters) with yield outcomes .
- Report confidence intervals (95%) and p-values to quantify significance .
Q. How can molecular dynamics simulations predict the solubility and reactivity of this compound in alternative solvents?
- Methodology :
- Use OPLS-AA force fields to simulate solvation in polar (e.g., DMSO) or nonpolar (e.g., ethyl acetate) solvents .
- Calculate Hildebrand solubility parameters (δ) from cohesive energy density to rank solvent compatibility .
- Validate predictions with experimental solubility tests using UV-Vis or gravimetric analysis .
Contradictions & Critical Analysis
- Key Contradiction : reports contamination with β-naphthol during ammonolysis, while demonstrates high-purity synthesis using triethylamine in methanol.
- Resolution : The discrepancy arises from precursor choice (hydroxynaphthoate vs. β-naphthol derivatives). Researchers should pre-purify precursors and avoid sodium-based catalysts to suppress side reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
